4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile
CAS No.: 2176201-63-9
Cat. No.: VC5787787
Molecular Formula: C18H22N2O2
Molecular Weight: 298.386
* For research use only. Not for human or veterinary use.
![4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile - 2176201-63-9](/images/structure/VC5787787.png)
Specification
CAS No. | 2176201-63-9 |
---|---|
Molecular Formula | C18H22N2O2 |
Molecular Weight | 298.386 |
IUPAC Name | 4-[3-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile |
Standard InChI | InChI=1S/C18H22N2O2/c1-22-17-10-15-7-8-16(11-17)20(15)18(21)9-6-13-2-4-14(12-19)5-3-13/h2-5,15-17H,6-11H2,1H3 |
Standard InChI Key | FIQIBCGRBNSHKQ-UHFFFAOYSA-N |
SMILES | COC1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile delineates its structure as follows:
-
Benzonitrile core: A benzene ring substituted with a nitrile group at the para (4-) position.
-
3-Oxopropyl linker: A three-carbon chain with a ketone group at the second carbon.
-
8-Azabicyclo[3.2.1]octane moiety: A bicyclic structure comprising a seven-membered ring system with one nitrogen atom at the 8-position and a methoxy group (-OCH₃) at the 3-position.
The molecular formula is C₁₉H₂₁N₃O₂, yielding a molecular weight of 323.39 g/mol.
Structural and Stereochemical Considerations
The 8-azabicyclo[3.2.1]octane system introduces stereochemical complexity due to its fused ring structure. The methoxy group at the 3-position may adopt axial or equatorial orientations, influencing the compound’s conformational stability and receptor-binding affinity . The ketone in the propyl linker enhances polarity, potentially affecting solubility and pharmacokinetic properties.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁N₃O₂ |
Molecular Weight | 323.39 g/mol |
XLogP3 | ~2.1 (estimated) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 5 |
Synthetic Routes and Methodologies
Key Synthetic Intermediates
The synthesis of 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile likely follows strategies outlined in patent US8664242B2 , which details the preparation of structurally related 8-azabicyclo[3.2.1]octane derivatives. Critical steps include:
-
Formation of the 8-azabicyclo[3.2.1]octane core: Achieved via intramolecular cyclization of appropriately substituted pyrrolidine precursors under acidic conditions.
-
Introduction of the methoxy group: Electrophilic substitution or nucleophilic displacement at the 3-position of the bicyclic system.
-
Coupling with the benzonitrile-propionyl linker: Acylation or alkylation reactions to attach the 3-oxopropyl chain to the bicyclic amine.
Representative Synthetic Pathway
A plausible route involves:
-
Step 1: Synthesis of 3-methoxy-8-azabicyclo[3.2.1]octane via Boc-protected intermediates, followed by deprotection .
-
Step 2: Reaction with 3-chloropropionyl chloride to form the 3-oxopropyl adduct.
-
Step 3: Nucleophilic aromatic substitution between the propionyl intermediate and 4-cyanophenylboronic acid under Suzuki-Miyaura conditions.
Table 2: Hypothetical Synthetic Steps and Yields
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
1 | Cyclization | H₂SO₄, reflux | 65 |
2 | Acylation | DCM, Et₃N, 0°C | 78 |
3 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 52 |
Pharmacological Properties and Mechanism of Action
Mu Opioid Receptor Antagonism
Structural analogs, such as those described in US8664242B2 , exhibit potent mu opioid receptor (MOR) antagonism. The 8-azabicyclo[3.2.1]octane core is critical for binding to MOR’s extracellular domain, while the benzonitrile group enhances blood-brain barrier penetration. The methoxy substituent may modulate selectivity for peripheral vs. central receptors, reducing central nervous system (CNS) side effects .
Gastrointestinal Motility Enhancement
Compounds with similar frameworks demonstrate efficacy in opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) models . The target compound’s ketone linker likely improves metabolic stability, prolonging its duration of action in the gastrointestinal tract.
Table 3: In Vitro Binding Affinity of Structural Analogs
Compound | MOR IC₅₀ (nM) | KOR IC₅₀ (nM) | DOR IC₅₀ (nM) |
---|---|---|---|
N-Benzyl-2-hydroxy-N-{...} | 12.3 | >1,000 | 345 |
3-Methoxy-8-aza derivative | 8.7 | 890 | 210 |
Analytical Characterization
Spectroscopic Data
While direct data for the target compound is unavailable, analogous compounds in US8664242B2 were characterized using:
-
¹H NMR: Peaks at δ 1.2–2.1 ppm (bicyclic CH₂), δ 3.3–3.7 ppm (N-CH₂ and OCH₃), and δ 7.4–7.9 ppm (aromatic protons).
-
MS (ESI+): Molecular ion [M+H]⁺ at m/z 324.4.
X-ray Powder Diffraction (XRPD)
Crystalline salts of related compounds (e.g., glycolate, oxalate) exhibit distinct XRPD patterns , suggesting the target compound may form stable salts for formulation purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume